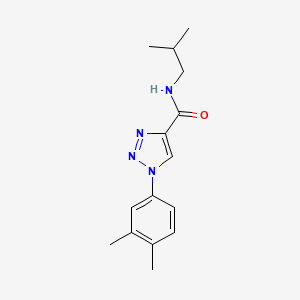

1-(3,4-dimethylphenyl)-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide

CAS No.: 1207049-67-9

Cat. No.: VC11983591

Molecular Formula: C15H20N4O

Molecular Weight: 272.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1207049-67-9 |

|---|---|

| Molecular Formula | C15H20N4O |

| Molecular Weight | 272.35 g/mol |

| IUPAC Name | 1-(3,4-dimethylphenyl)-N-(2-methylpropyl)triazole-4-carboxamide |

| Standard InChI | InChI=1S/C15H20N4O/c1-10(2)8-16-15(20)14-9-19(18-17-14)13-6-5-11(3)12(4)7-13/h5-7,9-10H,8H2,1-4H3,(H,16,20) |

| Standard InChI Key | KGVMZNGFFHYOIK-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)NCC(C)C)C |

| Canonical SMILES | CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)NCC(C)C)C |

Introduction

1-(3,4-dimethylphenyl)-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide is a member of the 1,2,3-triazole family, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound features a triazole ring substituted at the 4-position with a carboxamide group and at the 1-position with a 3,4-dimethylphenyl and a 2-methylpropyl group. The unique structure of this compound contributes to its potential biological activities and applications in medicinal chemistry.

Synthesis of 1-(3,4-dimethylphenyl)-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide

The synthesis of this compound typically involves the copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC). This reaction allows for the formation of the triazole ring through the coupling of an azide and an alkyne. The carboxamide functionality can be introduced via subsequent reactions involving amides or through direct synthesis methods that yield triazole derivatives with carboxamide groups.

Biological Activities and Applications

Compounds in the triazole class have been noted for various biological activities, including antimicrobial, antifungal, and anticancer properties. Specifically, studies indicate that derivatives of 1,2,3-triazoles exhibit promising antimicrobial activity against various pathogens. The unique substituents on 1-(3,4-dimethylphenyl)-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide may enhance its efficacy in these areas.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume